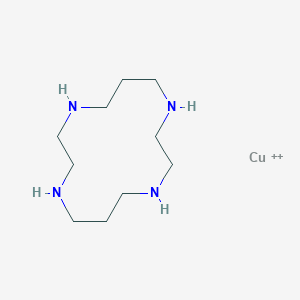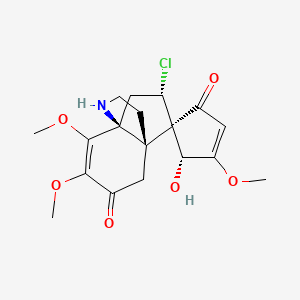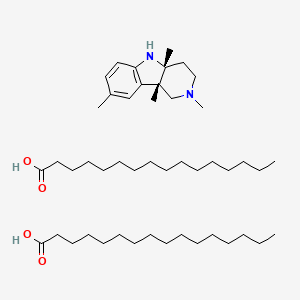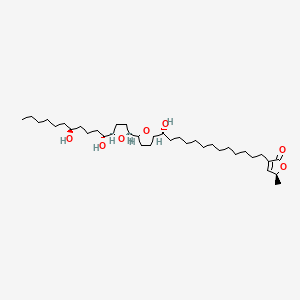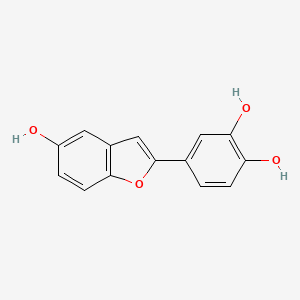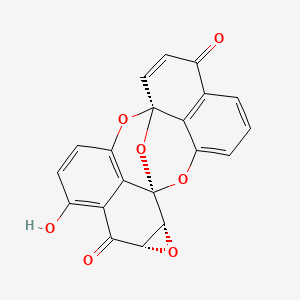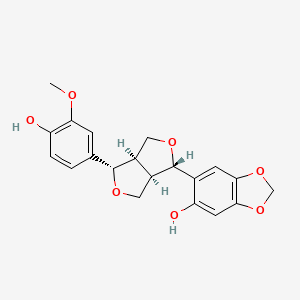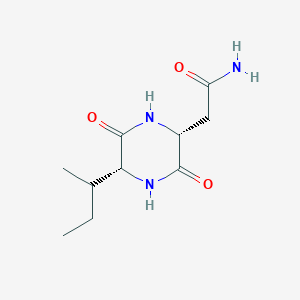
3-Acetamino-6-isobutyl-2,5-dioxopiperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-acetamino-6-isobutyl-2,5-dioxopiperazine is a member of the class of 2,5-diketopiperazines that is 2,5-diketopiperazine substituted by an (aminocarbonyl)methyl group at position 3 and an isobutyl group at position 6. It is isolated from the fungus Cordyceps sinensis and exhibits significant cytotoxicity against L-929, A375 and HeLa cell lines. It has a role as a metabolite and an antineoplastic agent.
科学的研究の応用
1. Cytotoxic Activities
A study on 3-acetamino-6-isobutyl-2,5-dioxopiperazine, identified from the culture liquid of Cordyceps sinensis, demonstrated cytotoxic activities against L-929, A375, and Hela cells (Jia et al., 2005).
2. Chemical Properties and Biological Applications
Dioxopiperazines, including 3-acetamino-6-isobutyl-2,5-dioxopiperazine, have been studied for their chemical properties and potential biological applications. These compounds are derived from different bond-disconnection precursors and have been explored for various biomedical research initiatives (Witiak & Wei, 1990).
3. Synthesis and Antimicrobial Activity
The synthesis of 3-acetamino-6-isobutyl-2,5-dioxopiperazine and its antimicrobial properties have been explored. For example, the compound's synthesis through ester cleavage of aspartame and its interaction with metal ions like thallium have been documented (Mikulcik et al., 1992).
4. Structural Analysis in Drug Development
The compound has been used as a reference in the development of NK1 antagonists, where its structural properties and affinities for receptor sites are of interest (Lewis et al., 1995).
5. Exploration of Natural Sources
Research has also focused on isolating and characterizing dioxopiperazine metabolites, including 3-acetamino-6-isobutyl-2,5-dioxopiperazine, from natural sources like marine-derived fungi, to evaluate their cytotoxic activities (Zhao et al., 2010).
特性
製品名 |
3-Acetamino-6-isobutyl-2,5-dioxopiperazine |
|---|---|
分子式 |
C10H17N3O3 |
分子量 |
227.26 g/mol |
IUPAC名 |
2-[(2R,5R)-5-butan-2-yl-3,6-dioxopiperazin-2-yl]acetamide |
InChI |
InChI=1S/C10H17N3O3/c1-3-5(2)8-10(16)12-6(4-7(11)14)9(15)13-8/h5-6,8H,3-4H2,1-2H3,(H2,11,14)(H,12,16)(H,13,15)/t5?,6-,8-/m1/s1 |
InChIキー |
LYDWCUQSOZRMRD-KYVYOHOSSA-N |
異性体SMILES |
CCC(C)[C@@H]1C(=O)N[C@@H](C(=O)N1)CC(=O)N |
正規SMILES |
CCC(C)C1C(=O)NC(C(=O)N1)CC(=O)N |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



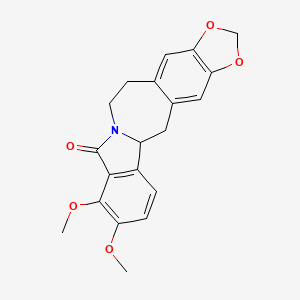
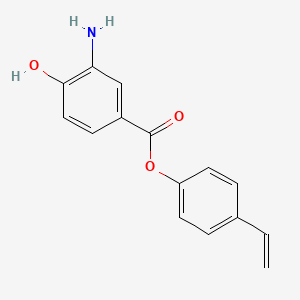
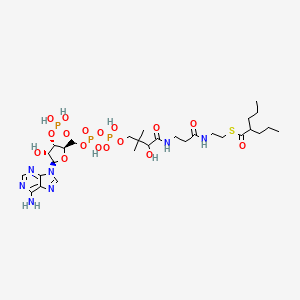
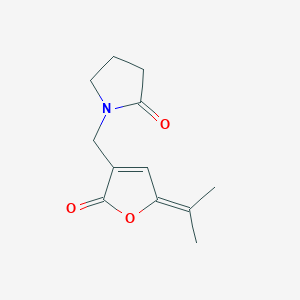
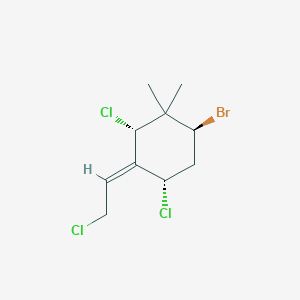
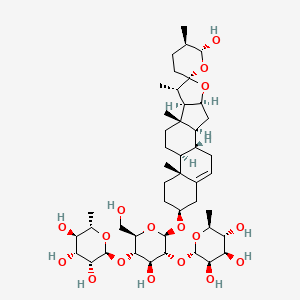
![5-[(3-Carboxy-5-methyl-4-oxocyclohexa-2,5-dien-1-ylidene)(2-sulfophenyl)methyl]-2-hydroxy-3-methylbenzoic acid](/img/structure/B1248211.png)
